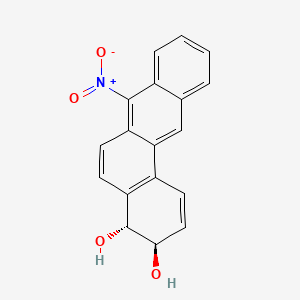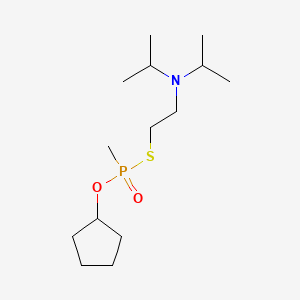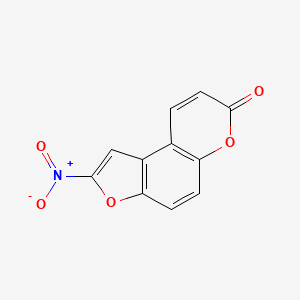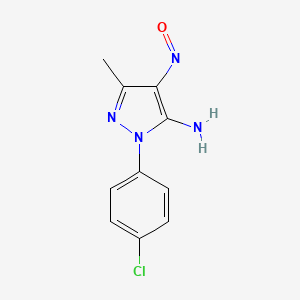![molecular formula C19H36O B14414199 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane CAS No. 81657-38-7](/img/structure/B14414199.png)
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is an organic compound with a complex structure that includes two cyclohexane rings connected by a methoxy group and propyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-propylcyclohexanol, which can be synthesized through the hydrogenation of 4-propylcyclohexanone.
Methoxylation: The intermediate 4-propylcyclohexanol undergoes a methoxylation reaction to form 4-[(4-propylcyclohexyl)methoxy]cyclohexanol.
Final Cyclization: The final step involves the cyclization of the methoxylated intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(4-propylcyclohexyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group and carboxylic acid functionality.
4-(4-propylcyclohexyl)cyclohexanone: Similar structure with a ketone group.
Uniqueness
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is unique due to its dual cyclohexane rings connected by a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
81657-38-7 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane |
InChI |
InChI=1S/C19H36O/c1-3-5-16-7-9-18(10-8-16)15-20-19-13-11-17(6-4-2)12-14-19/h16-19H,3-15H2,1-2H3 |
Clave InChI |
XNAHMSCOLUDASW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)COC2CCC(CC2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)






![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
